molecular formula C14H13N3O4 B2589742 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide CAS No. 1251613-84-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2589742
CAS No.: 1251613-84-9
M. Wt: 287.275
InChI Key: GTSVHGMZGLWUBO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.275. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide, due to its complex structure, shares similarities with various synthesized compounds that exhibit significant biological activities. For instance, the synthesis of novel compounds derived from similar structures has been reported to show promising analgesic, anti-inflammatory, and antimicrobial properties. Specifically, a study by Abu‐Hashem et al. (2020) introduced a series of novel heterocyclic compounds demonstrating cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of structurally similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic and Neuroleptic Activities

Compounds bearing resemblance to this compound have been explored for their antipsychotic and neuroleptic activities. Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of related benzamide derivatives, suggesting their utility in investigating dopamine-mediated responses and potential antipsychotic applications (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Antiarrhythmic Properties

Research into the antiarrhythmic effects of compounds structurally similar to this compound has been conducted. Koini et al. (2009) synthesized derivatives that showed significant protection against arrhythmias associated with ischemia-reperfusion injury, providing a foundation for the development of novel antiarrhythmic drugs (Koini, Papazafiri, Vassilopoulos, Koufaki, Horvath, Koncz, Virág, Papp, Varró, & Calogeropoulou, 2009).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds with similar structural features have also been explored. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, demonstrating variable and modest activity against bacterial and fungal strains, suggesting the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiviral Properties Against Avian Influenza

Hebishy, Salama, and Elgemeie (2020) reported on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against avian influenza virus H5N1. This study opens avenues for the development of new antiviral agents targeting influenza viruses (Hebishy, Salama, & Elgemeie, 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-19-13-5-3-10(16-17-13)14(18)15-7-9-2-4-11-12(6-9)21-8-20-11/h2-6H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSVHGMZGLWUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.